2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide
Description
This compound belongs to a class of 1,2,4-triazole derivatives characterized by a triazole core substituted with pyridyl and carbazole moieties. Its structure features a 4-amino-5-(3-pyridyl)-1,2,4-triazole linked via a thioether bridge to an acetamide group, which is further attached to a 9-ethylcarbazol-3-yl group.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7OS/c1-2-29-19-8-4-3-7-17(19)18-12-16(9-10-20(18)29)26-21(31)14-32-23-28-27-22(30(23)24)15-6-5-11-25-13-15/h3-13H,2,14,24H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYHOSXKLSLPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the attachment of the carbazole moiety. Common reagents used in these reactions include hydrazine, pyridine-3-carboxaldehyde, and ethyl carbazole. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural variations among analogs include:
- Pyridyl substitution position : 3-pyridyl (target compound) vs. 2-pyridyl (AS111, AS112) .
- Aryl/heteroaryl acetamide substituents : Carbazole (target) vs. 3-methylphenyl (AS111), 3-chlorophenyl (AS112), or dichlorophenyl () .
- Triazole substituents: Amino group (target, AS111) vs. alkyl/aryl groups (e.g., tert-butylphenyl in ) .
Key Findings :
- Anti-inflammatory activity : AS111 and AS112 exhibit potency comparable to or exceeding diclofenac, with AS111 showing superior safety (LD50 = 1000 mg/kg vs. 500 mg/kg for AS112) . The carbazole group in the target compound may enhance binding through hydrophobic interactions, though its efficacy remains untested.
- Toxicity : Chlorinated aryl groups (e.g., AS112) correlate with reduced LD50, suggesting electronegative substituents may increase toxicity .
- Target specificity : VUAA1’s Orco activation highlights the diversity of biological targets within this structural class .
Structure-Activity Relationships (SAR)
- Pyridyl position : 2-Pyridyl analogs (AS111, AS112) show confirmed anti-inflammatory activity, while 3-pyridyl (target) may alter binding kinetics due to spatial differences .
- Carbazole vs. aryl groups : The carbazole moiety’s planar structure could improve membrane permeability or target engagement compared to smaller aryl groups .
- Amino-triazole vs. alkyl-triazole: The amino group in the triazole core is critical for hydrogen bonding with cyclooxygenase-2 (COX-2), as seen in AS111’s interaction with LEU338 .
Pharmacokinetic and Toxicity Considerations
- Toxicity : The target compound’s carbazole group may reduce acute toxicity compared to chlorinated derivatives (e.g., AS112) due to decreased electrophilicity .
- Drug-likeness : Computational models predict favorable parameters for carbazole-containing triazoles, including moderate LogP values and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
